
4-Vinylbenzylamine
Overview
Description
4-Vinylbenzylamine is an organic compound with the molecular formula C9H11N. It is a derivative of styrene, where the vinyl group is attached to the benzene ring at the para position relative to the amine group. This compound is a colorless to light yellow liquid at room temperature and is known for its reactivity due to the presence of both the vinyl and amine functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Vinylbenzylamine can be synthesized through various methods. One common method involves the reaction of 4-vinylbenzyl chloride with ammonia or an amine under basic conditions. Another method involves the reduction of 4-vinylbenzylideneamine using hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of 4-vinylbenzyl chloride with ammonia in the presence of a solvent such as ethanol. The reaction is typically carried out at elevated temperatures and pressures to increase the yield .
Chemical Reactions Analysis
Types of Reactions
4-Vinylbenzylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The vinyl group can be hydrogenated to form 4-ethylbenzylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as acyl chlorides and aldehydes are used for forming amides and imines, respectively.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 4-Ethylbenzylamine.
Substitution: Amides and imines.
Scientific Research Applications
Polymer Chemistry
Monomer for Polymer Synthesis
4-VBA is primarily used as a monomer in the synthesis of functionalized polymers. Its ability to undergo radical polymerization makes it valuable for creating polymers with specific properties tailored for various applications, including coatings, adhesives, and biomedical materials.
Copolymers
Research has shown that 4-VBA can be copolymerized with other monomers such as styrene to create latex particles that bear amino groups, enhancing their functionality for applications in drug delivery systems and antifouling coatings .
Property | This compound | Styrene |
---|---|---|
Functional Group | Amine | None |
Reactivity | High | Moderate |
Application | Functional polymers | General use |
Medicinal Chemistry
Anticancer Activity
Studies have demonstrated that derivatives of 4-VBA exhibit significant antiproliferative effects against various cancer cell lines. For instance, a comprehensive screening indicated that compounds derived from 4-VBA showed inhibition rates exceeding 80% against prostate and lung cancers .
Cell Line | Inhibition (%) | Compound |
---|---|---|
PC-3 (Prostate) | 60.22 | Compound 6 |
NCI-H226 (Lung) | >80 | Compound 7 |
T-47D (Breast) | >80 | Compound 7 |
Material Science
Biocompatible Materials
4-VBA is utilized in developing biocompatible materials due to its low cytotoxicity and ability to form hydrophilic segments in polymers. This property is crucial for medical devices where antifouling surfaces are required to resist protein adsorption and biofilm formation .
CO2-Responsive Materials
Research has explored the conversion of 4-VBA into CO2-responsive monomers, such as 4-vinylbenzyl amidine. These materials can undergo hydrophilicity changes upon exposure to CO2, paving the way for smart materials that respond to environmental stimuli .
Anticancer Drug Development
A notable case study involved synthesizing piperidinedione derivatives from 4-VBA, which showed enhanced antiproliferative activity compared to traditional compounds like cyclosporine A (CsA). These derivatives were designed to improve pharmacokinetic properties while maintaining or enhancing anticancer efficacy.
Biocompatible Polymers
Another study focused on using 4-VBA to create hydrophilic segments for polymer coatings on medical devices. The resulting materials demonstrated excellent antifouling properties, indicating their suitability for long-term biomedical applications.
Mechanism of Action
The mechanism of action of 4-vinylbenzylamine depends on its specific application. In polymer chemistry, the vinyl group undergoes polymerization reactions, forming long polymer chains. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzyl chloride: Similar structure but with a chloride group instead of an amine group.
4-Vinylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine group.
4-Vinylbenzoic acid: Similar structure but with a carboxyl group instead of an amine group.
Uniqueness
4-Vinylbenzylamine is unique due to the presence of both the vinyl and amine functional groups, which provide it with a high degree of reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry .
Biological Activity
4-Vinylbenzylamine (4-VBA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and polymer science. This article delves into its various biological activities, synthesis methods, and potential applications based on diverse research findings.
This compound has the molecular formula and is characterized by a vinyl group attached to a benzylamine structure. This unique configuration allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and polymer chemistry .
Biological Activity Overview
The biological activity of 4-VBA can be categorized into several key areas:
- Anticancer Potential : Studies have demonstrated that 4-VBA exhibits antiproliferative effects against various cancer cell lines. In a comprehensive screening conducted by the National Cancer Institute (NCI), compounds related to 4-VBA showed inhibition rates exceeding 80% against multiple cancer types, including prostate and lung cancers .
- Polymerization Initiator : 4-VBA serves as an effective initiator in the synthesis of functional macromolecules. Its role in initiating polymerization processes enables the creation of biocompatible materials that can be used for drug delivery systems and coatings .
- Antifouling Properties : Research indicates that polymers derived from 4-VBA can provide antifouling surfaces, which are crucial for biomedical applications. These surfaces resist protein adsorption, thereby reducing biofilm formation .
Anticancer Activity
A study evaluating the antiproliferative effects of various compounds, including those derived from 4-VBA, revealed significant activity against a panel of 60 cancer cell lines. The results indicated that certain derivatives exhibited over 80% inhibition in specific cell lines, suggesting their potential as therapeutic agents .
Cell Line | Inhibition (%) | Compound |
---|---|---|
PC-3 (Prostate) | 60.22 | Compound 6 |
NCI-H226 (Lung) | >80 | Compound 7 |
T-47D (Breast) | >80 | Compound 7 |
Polymerization Applications
In polymer chemistry, 4-VBA is utilized as a functional initiator for the synthesis of polypeptide-containing macromonomers. These polymers have applications in creating antifouling coatings and drug delivery systems due to their biocompatibility and low cytotoxicity .
Interaction Studies
Research highlights the potential of 4-VBA as a precursor for designing new pharmaceuticals. Its ability to interact with various biological molecules suggests it could be pivotal in developing targeted therapies .
Case Studies
- Anticancer Drug Development : A case study focused on synthesizing piperidinedione derivatives from 4-VBA showed enhanced antiproliferative activity compared to traditional compounds like cyclosporine A (CsA). These derivatives were designed to improve pharmacokinetic properties while maintaining or enhancing anticancer efficacy .
- Biocompatible Polymers : Another study investigated the use of 4-VBA in creating hydrophilic segments for polymer coatings on medical devices. The resulting materials demonstrated excellent antifouling properties, indicating their suitability for long-term biomedical applications .
Properties
IUPAC Name |
(4-ethenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDSLLYAQBITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52831-01-3 | |
Record name | Poly(p-aminomethylstyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52831-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70454137 | |
Record name | 4-Vinylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50325-49-0 | |
Record name | 4-Vinylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinylbenzylamine (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.